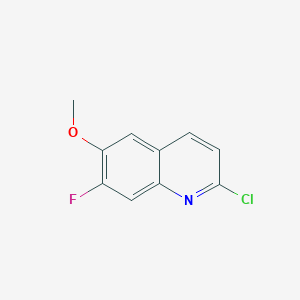
2-Chlor-7-Fluor-6-Methoxychinolin
Übersicht
Beschreibung
2-Chloro-7-fluoro-6-methoxyquinoline is a chemical compound with the molecular formula C10H7ClFNO . It is a type of fluorinated quinoline , a family of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of fluorinated quinolines like 2-Chloro-7-fluoro-6-methoxyquinoline often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The InChI code for 2-Chloro-7-fluoro-6-methoxyquinoline is 1S/C10H7ClFNO/c1-14-9-4-6-2-3-10 (11)13-8 (6)5-7 (9)12/h2-5H,1H3 . This indicates the presence of a quinoline ring system, which is a widespread structure in nature .Chemical Reactions Analysis
Fluorinated quinolines can undergo a variety of chemical reactions. For instance, treatment of perchloroquinoline with cesium fluoride in DMSO at 100° has resulted in a mixture of various fluorinated quinolines . The reactivity of fluorinated quinolines is a topic of ongoing research .Physical And Chemical Properties Analysis
2-Chloro-7-fluoro-6-methoxyquinoline is a powder with a molecular weight of 211.62 .Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
2-Chlor-7-Fluor-6-Methoxychinolin: wurde bei der Synthese neuer antibakterieller Mittel eingesetzt. Die Einarbeitung von Fluoratomen in Chinolinderivate ist bekanntlich dafür geeignet, ihre biologische Aktivität zu verbessern. Diese Verbindungen haben sich gegen eine Reihe von grampositiven und gramnegativen Bakterienstämmen als wirksam erwiesen, was zur Entwicklung neuer Breitbandantibiotika führen könnte .
Antioxidative Eigenschaften
Untersuchungen zeigen, dass Chinolinderivate signifikante antioxidative Aktivitäten aufweisen. Die Radikalfängeraktivität dieser Verbindungen wird anhand ihrer IC50-Werte gemessen, die sich als vielversprechend erwiesen haben. Dies deutet auf potenzielle Anwendungen bei der Vorbeugung von oxidativen Stress-bedingten Erkrankungen hin .
Antimalaria-Aktivität
Das Chinolinsystem hat eine zentrale Rolle bei der Entwicklung synthetischer Antimalariamittel gespielt. Die Addition von Fluoratomen zu Chinolinen, darunter This compound, hat zu Verbindungen mit starken antimalariellen Eigenschaften geführt und so einen Weg für die Entwicklung neuer Medikamente eröffnet .
Hemmung von Enzymen
Fluorierte Chinoline wurden als Inhibitoren verschiedener Enzyme identifiziert, was für die Entwicklung von Medikamenten entscheidend ist, die auf bestimmte biochemische Pfade abzielen. Diese Eigenschaft ist besonders relevant bei der Entwicklung von Krebs- und antiviralen Medikamenten .
Landwirtschaft
Einige fluorierte Chinoline finden Anwendung in der Landwirtschaft und dienen möglicherweise als Bestandteile von Pestiziden oder Herbiziden. Ihre einzigartigen Eigenschaften könnten zu effektiveren und umweltfreundlicheren landwirtschaftlichen Chemikalien führen .
Flüssigkristallkomponenten
Aufgrund ihrer strukturellen Eigenschaften werden bestimmte fluorierte Chinoline bei der Herstellung von Flüssigkristallen eingesetzt. Diese Materialien sind für moderne Displaytechnologien unerlässlich, und This compound könnte zu Fortschritten auf diesem Gebiet beitragen .
Hemmung der Tubulinpolymerisation
Chinolinderivate wurden als potente Inhibitoren der Tubulinpolymerisation synthetisiert. Diese Anwendung ist in der Krebsforschung von Bedeutung, da sie zur Entwicklung neuer Chemotherapeutika führen kann, die auf die Zellteilung von Krebszellen abzielen .
Hemmung der DNA-Gyrase und Topoisomerase
This compound: Derivate wurden als Inhibitoren der bakteriellen DNA-Gyrase und Topoisomerase untersucht. Diese Enzyme sind für die bakterielle DNA-Replikation von entscheidender Bedeutung, und ihre Hemmung kann das Wachstum von Bakterien stoppen, was diese Verbindungen zu potenziellen Kandidaten für antibakterielle Medikamente macht .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Fluorinated quinolines, including 2-Chloro-7-fluoro-6-methoxyquinoline, are of interest in various fields. They have found applications in medicine, agriculture, and as components for liquid crystals . Research studies are ongoing to develop novel methods of synthesis, study the reactivity of fluorinated quinolines, and explore their practical applications .
Eigenschaften
IUPAC Name |
2-chloro-7-fluoro-6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c1-14-9-4-6-2-3-10(11)13-8(6)5-7(9)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIUJIPISYINBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290612 | |
| Record name | 2-Chloro-7-fluoro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577967-68-1 | |
| Record name | 2-Chloro-7-fluoro-6-methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=577967-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-7-fluoro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-7-fluoro-6-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


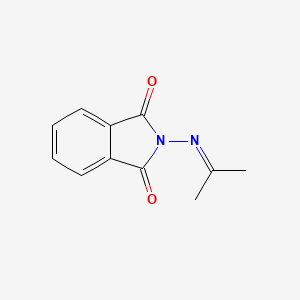
![(3Z,7Z)-3,7-bis(thiophen-2-ylmethylidene)bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B1657594.png)
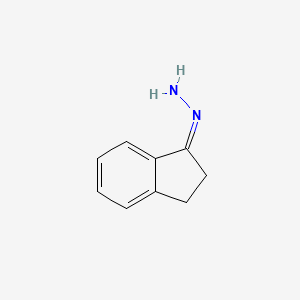
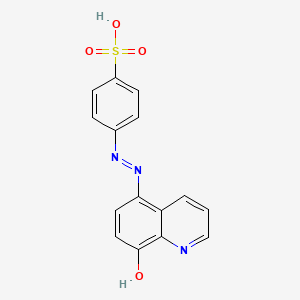

![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 3-(methylsulfamoyl)benzoate](/img/structure/B1657602.png)
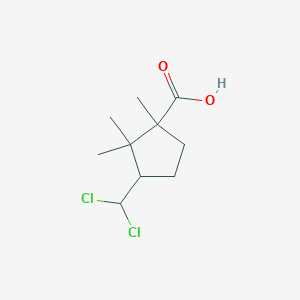
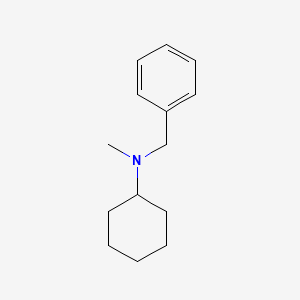

![N-{(1E)-1-(3,4-dimethoxyphenyl)-3-oxo-3-[(2E)-2-(1H-pyrrol-2-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B1657610.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B1657611.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 3-[(4-chlorophenyl)sulfonyl]propanoate](/img/structure/B1657612.png)
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B1657613.png)

